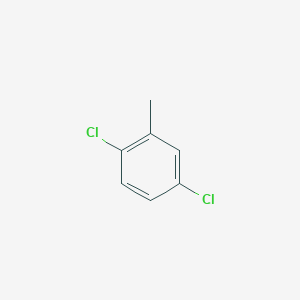
2,5-Dichlorotoluene
Vue d'ensemble
Description
2,5-Dichlorotoluene (2,5-DCT) is a colorless liquid with the molecular formula C7H6Cl2 . It has an average mass of 161.029 Da and a monoisotopic mass of 159.984650 Da . It is used as an intermediate for agrochemicals and pharmaceuticals .
Synthesis Analysis
2,5-DCT can be synthesized through various methods . One method involves the chlorination of toluene with gaseous chlorine under mild reaction conditions over metallic iron catalyst . Another method involves the isomerization and redistribution reactions of 2,5-DCT over a Lewis acidic AlCl3 catalyst .
Molecular Structure Analysis
The molecular structure of 2,5-DCT consists of a benzene ring with two chlorine atoms and one methyl group attached to it .
Chemical Reactions Analysis
The isomerization and redistribution reactions of 2,5-DCT have been studied over a Lewis acidic AlCl3 catalyst . The reactions produced 2,6-, 3,5-, 2,4-, 3,4-, and 2,3-Dichlorotoluenes (DCT) with varying yields .
Physical And Chemical Properties Analysis
2,5-DCT is a colorless liquid with a molecular weight of 161.03 . It has an assay of 99wt% Min .
Applications De Recherche Scientifique
Application 1: Isomerization of 2,5-Dichlorotoluene to 2,4-Dichlorotoluene
- Summary of the Application : This research investigates the influence of catalyst HZSM-5 on the isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT). The isomerization of 2,5-DCT to 2,4-DCT has significant practical application potential and provides a valuable reference and guidelines for industrial research in this field .
- Methods of Application or Experimental Procedures : The researchers observed that hydrothermal treatment leads to a decrease in total acidity and Brønsted/Lewis ratio of HZSM-5 while generating new secondary pores. These characteristics result in excellent selectivity for post-hydrothermal modified HZSM-5 in the isomerization reaction from 2,5-DCT to 2,4-DCT .
- Results or Outcomes : Under atmospheric pressure at 350 °C, unmodified HZSM-5 achieves a selectivity of 66.4% for producing 2,4-DCT, however after hydrothermal modification the selectivity increases to 78.7%. The consistency between simulation and experimental results provides evidence for the feasibility of isomerizing 2,5-DCT to 2,4-DCT .
Application 2: Isomerization and Redistribution of 2,5-Dichlorotoluene Catalyzed by AlCl3
- Summary of the Application : This research investigates the isomerization and redistribution reactions of 2,5-dichlorotoluene (2,5-DCT) over Lewis acidic AlCl3 catalyst at reaction temperatures ranging from 392.15 K to 452.15 K .
- Methods of Application or Experimental Procedures : The researchers found that 2,6- (3,5-, 2,4-, 3,4-, and 2,3-) Dichlorotoluenes (DCT) with the yields of ca. 5.6%, 9.6%, 16.2%, 3.3%, and 2.3% were formed via the isomerization reactions at equilibrium .
- Results or Outcomes : Chlorobenzene (CB), dichlorobenzene (DCB), and dichloroxylene (DCX) with the yields of ca. 0.5%, 19.2%, and 20.4% were formed via the redistribution reactions. Valuable chlorinated aromatics, DCT, DCB, and CB, with a high total yield of ca. 57% were formed via the catalytic isomerization and redistribution of 2,5-DCT .
Application 3: Oxidant and Solvent in Anaerobic Catalytic Oxidation
- Summary of the Application : 2,4-Dichlorotoluene, which can be produced from 2,5-Dichlorotoluene, is used as an oxidant and a solvent during anaerobic catalytic oxidation of secondary alcohols by using an in situ (N -heterocyclic carbene)-Ni (0) system .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 4: Catalytic Conversion of 2,5-Dichlorotoluene
- Summary of the Application : This research investigates the catalytic conversion of 2,5-dichlorotoluene (2,5-DCT) over Hβ zeolite, Ag/Hβ, and Cu/Hβ catalysts in a N2 or H2 atmosphere .
- Methods of Application or Experimental Procedures : When Hβ zeolite was used as the catalyst at 310−350 °C in a N2 atmosphere, DCB, 2,6-DCT, 2,4-DCT, and DCX with the selectivities of ca. 28, 15, 17, and 22% were formed as the main products . When the Ag/Hβ catalysts with high Brønsted acid amount catalyzed the conversion of 2,5-DCT, 2,4-DCT with the selectivities of 71.9–83.9% was formed at 310 and 330 °C .
- Results or Outcomes : The catalytic activities over the Cu/Hβ catalysts were similar to that over the Hβ catalyst. In a H2 atmosphere, the Ag2/Hβ and Cu10/Hβ catalysts favored the 2,5-DCT hydrogenation to DCB with the selectivities of around 40 and 58%, respectively .
Application 5: Growth Supplement in Culture Media
- Summary of the Application : 2,4-Dichlorotoluene, which can be produced from 2,5-Dichlorotoluene, is used as a growth supplement in the culture media of Ralstonia sp. strain PS12 .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Orientations Futures
Research is ongoing to improve the synthesis of 2,5-DCT. For instance, the influence of catalyst HZSM-5 on the isomerization of 2,5-DCT to produce 2,4-DCT has been investigated . This research fills the gap in the low value-added product 2,5-DCT isomer conversion, indicating its significant practical application potential .
Propriétés
IUPAC Name |
1,4-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAKZJUYBOYVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066484 | |
| Record name | 2,5-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorotoluene | |
CAS RN |
19398-61-9 | |
| Record name | 2,5-Dichlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dichloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DICHLOROTOLUENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dichloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




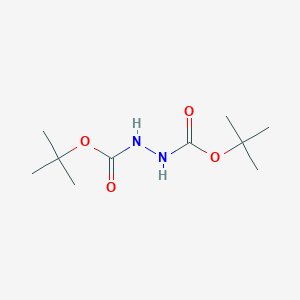



![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)

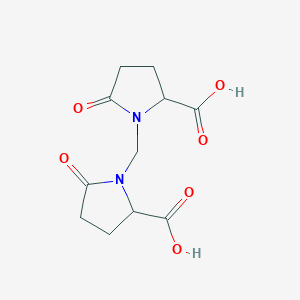
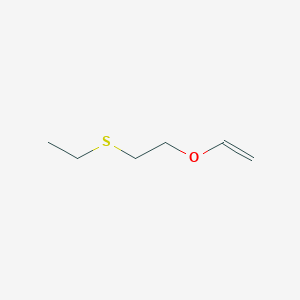
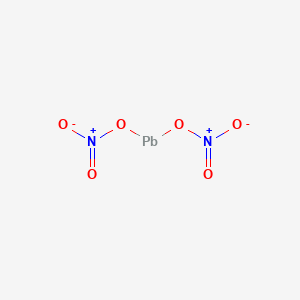
![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)
